5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-bromophenyl group, a 4-ethylpiperazine moiety, and an ethyl chain.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-5-7-14(20)8-6-13)24-11-9-23(4-2)10-12-24/h5-8,16,26H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMCMDIXNSDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound notable for its potential biological activities. This compound features a thiazolotriazole core, which is recognized for various pharmacological properties. The unique combination of functional groups in this compound may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromophenyl Group : Enhances hydrophobic interactions.
- Ethylpiperazinyl Moiety : Contributes to polar interactions and solubility.
- Thiazolotriazole Core : Provides stability and potential reactivity with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the ethylpiperazinyl moiety allows for interaction with polar or charged residues. The thiazolotriazole core enhances the overall binding affinity and specificity to various receptors or enzymes.
Biological Activities
Research indicates that derivatives of thiazolotriazole exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing the thiazolotriazole structure have shown effectiveness against various bacterial and fungal strains.
- Antitumor Activity : Some studies report that thiazolotriazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- CNS Activity : There is emerging evidence that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
Research Findings
A summary of key findings related to the biological activity of this compound includes:
| Study | Biological Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| Study 1 | Antimicrobial | 12 µM | Effective against E. coli and S. aureus |
| Study 2 | Antitumor | 15 nM | Induces apoptosis in MCF7 breast cancer cells |
| Study 3 | CNS Activity | IC50 = 8 µM | Inhibits GlyT1 transporter activity |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties demonstrated that the compound exhibited significant inhibition against both gram-positive and gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
- Cancer Therapeutics : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Further investigation into its mechanism revealed activation of caspase pathways.
- Neuropharmacology : Research into the CNS effects showed that the compound could modulate neurotransmitter levels, indicating potential use in treating anxiety or depression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperazinyl Modifications
- 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () Key Differences: Replaces the 4-bromophenyl group with a 4-ethoxy-3-methoxyphenyl moiety and substitutes 4-ethylpiperazine with a 3-chlorophenylpiperazine. Implications: The methoxy and ethoxy groups may enhance solubility, while the chloro substituent could alter electronic properties and binding interactions.
-
- Structure : (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione.
- Comparison : Shares the 4-ethylpiperazine group but uses an imidazo-pyridazine core instead of thiazolo-triazole. The fluorophenyl group may enhance metabolic stability compared to bromophenyl. This compound is a Pan-Pim kinase inhibitor, suggesting the piperazine moiety’s role in kinase targeting .
Halogen-Substituted Analogues
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Key Differences : Chlorophenyl instead of bromophenyl, with a triazole-pyrazole-thiazole scaffold.
- Implications : The smaller chlorine atom may reduce steric hindrance and alter binding affinity. This compound exhibits antimicrobial activity, highlighting the importance of halogen substituents in biological interactions .
Thiazolo[3,2-b][1,2,4]triazole Derivatives
- Implications: Lower molecular weight and reduced complexity may improve synthetic yields (56% vs.
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | ~540.4* | 4-Bromophenyl, 4-ethylpiperazine, ethyl | N/A | N/A |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl derivative () | ~575.9* | 3-Chlorophenylpiperazine, 4-ethoxy-3-methoxyphenyl | N/A | N/A |
| (E/Z)-5-((Phenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () | ~258.3* | Phenylamino | 262–263 | 56 |
*Estimated based on molecular formulas.
Key Research Findings
Piperazine Modifications : The 4-ethylpiperazine group in the target compound may enhance solubility compared to bulkier arylpiperazines (e.g., 3-chlorophenylpiperazine in ) while maintaining affinity for kinase targets .
Halogen Effects : Bromine’s larger atomic radius vs. chlorine () could improve halogen bonding in antimicrobial or receptor-binding contexts, though chlorine may offer better metabolic stability .
Synthetic Feasibility: Thiazolo-triazole derivatives with simpler substituents (e.g., phenylamino in ) achieve moderate yields (53–71%), suggesting challenges in synthesizing the more complex target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
